molecular formula C11H15N5O2S B3005952 N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891125-55-6

N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B3005952
CAS No.: 891125-55-6
M. Wt: 281.33
InChI Key: JIHNHRYAGLEFFI-UHFFFAOYSA-N
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Description

N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H15N5O2S and its molecular weight is 281.33. The purity is usually 95%.
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Biological Activity

N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (CAS Number: 891125-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 357.43 g/mol. The compound features a triazolopyrimidine core which is significant for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study highlighted that triazolo-pyrimidines demonstrated moderate to high antimicrobial activities against these pathogens .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeTarget BacteriaActivity Level
Triazolo-PyrimidinesS. aureusModerate to High
Triazolo-PyrimidinesE. coliModerate
Triazolo-PyrimidinesP. aeruginosaModerate

2. Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Various studies have synthesized triazole derivatives and tested their antiproliferative effects on cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung). These compounds exhibited varying degrees of activity against these cell lines, indicating that modifications in the structure could enhance their efficacy against specific cancers .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound TypeCancer Cell LineIC50 Value (μM)
Triazolo DerivativeHCT1160.52
Triazolo DerivativeMCF-70.75
Triazolo DerivativeA5490.43

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that triazole compounds may inhibit key enzymes involved in cellular processes such as DNA synthesis and cell division. Specific attention has been given to their interaction with phosphatidylinositol 3-kinase (PI3K) pathways which are crucial in cancer progression .

Case Studies

  • Antimicrobial Efficacy : In a comparative study on the antimicrobial efficacy of various triazole compounds, it was found that those with a thiol group exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to their non-thiol counterparts .
  • Anticancer Studies : A recent publication evaluated the antiproliferative effects of synthesized triazole derivatives against multiple cancer cell lines. The results showed that certain modifications led to a significant decrease in cell viability across tested lines, suggesting that structural optimization could enhance therapeutic potential .

Properties

IUPAC Name

N-methyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-3-4-7-5-8(17)13-10-14-15-11(16(7)10)19-6-9(18)12-2/h5H,3-4,6H2,1-2H3,(H,12,18)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHNHRYAGLEFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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